N-{4-[4-(4-fluorophenyl)piperazino]phenyl}acetamide

Medicinal Chemistry CNS Drug Discovery Structure-Activity Relationship

N-{4-[4-(4-fluorophenyl)piperazino]phenyl}acetamide (CAS 303151-18-0, molecular formula C₁₈H₂₀FN₃O, molecular weight 313.4 g/mol) is a synthetic small-molecule piperazine derivative characterized by a 4-(4-fluorophenyl)piperazine moiety directly N-linked to a phenylacetamide group. The compound belongs to the N-phenylpiperazine chemotype, a scaffold extensively explored in CNS receptor ligand design.

Molecular Formula C18H20FN3O
Molecular Weight 313.376
CAS No. 303151-18-0
Cat. No. B2677176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[4-(4-fluorophenyl)piperazino]phenyl}acetamide
CAS303151-18-0
Molecular FormulaC18H20FN3O
Molecular Weight313.376
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)F
InChIInChI=1S/C18H20FN3O/c1-14(23)20-16-4-8-18(9-5-16)22-12-10-21(11-13-22)17-6-2-15(19)3-7-17/h2-9H,10-13H2,1H3,(H,20,23)
InChIKeyBMHWRKGDAHYRCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-{4-[4-(4-fluorophenyl)piperazino]phenyl}acetamide (CAS 303151-18-0) — Procurement-Relevant Structural & Physicochemical Profile


N-{4-[4-(4-fluorophenyl)piperazino]phenyl}acetamide (CAS 303151-18-0, molecular formula C₁₈H₂₀FN₃O, molecular weight 313.4 g/mol) is a synthetic small-molecule piperazine derivative characterized by a 4-(4-fluorophenyl)piperazine moiety directly N-linked to a phenylacetamide group . The compound belongs to the N-phenylpiperazine chemotype, a scaffold extensively explored in CNS receptor ligand design [1]. Despite its structural resemblance to pharmacologically active analogs, the ChEMBL database contains no experimentally determined bioactivity data for this specific compound as of its latest release [2]. The compound is commercially available through several chemical suppliers as a research-grade screening compound, with a predicted logP of 3.356 and topological polar surface area (tPSA) of 54 Ų [2].

Why Piperazine-Acetamide Analogs Cannot Be Substituted for N-{4-[4-(4-fluorophenyl)piperazino]phenyl}acetamide Without Verification


Within the N-phenylpiperazine-acetamide chemotype, subtle structural variations produce dramatic shifts in receptor binding profiles and biological activity. The direct N-phenyl linkage in N-{4-[4-(4-fluorophenyl)piperazino]phenyl}acetamide is structurally distinct from methylene-bridged analogs such as CHEMBL171052, which introduces a CH₂ spacer between the piperazine and phenylacetamide moieties [1]. This single atom difference alters conformational flexibility — the target compound has 4 rotatable bonds versus 5 in the methylene-bridged analog — affecting both pharmacophoric presentation and predicted binding mode [2]. Literature on related 1-phenylpiperazine derivatives demonstrates that even minor substituent changes on the phenyl ring or linker region can shift receptor selectivity between dopamine D₂, serotonin 5-HT₁A, and α₁-adrenergic receptor subtypes by orders of magnitude [3]. Consequently, procurement of any alternative piperazine-acetamide as a proxy for this specific CAS number without confirmatory analytical and biological validation carries a high risk of obtaining a compound with an entirely different activity profile.

Quantitative Evidence Guide — N-{4-[4-(4-fluorophenyl)piperazino]phenyl}acetamide (CAS 303151-18-0) vs. Closest Analogs


Linker Architecture: Direct N-Phenyl vs. Methylene-Bridged Spacer — Conformational and Pharmacophoric Differentiation

N-{4-[4-(4-fluorophenyl)piperazino]phenyl}acetamide (target) features a direct N-phenyl bond between the piperazine ring and the acetamide-bearing phenyl group. The closest cataloged analog, CHEMBL171052 (N-{4-[4-(4-fluoro-phenyl)-piperazin-1-ylmethyl]-benzyl}-acetamide), introduces a methylene (CH₂) spacer at both the piperazine-phenyl and phenyl-acetamide junctions, creating a benzylamine motif [1]. This architectural difference reduces the number of rotatable bonds from 5 (CHEMBL171052) to 4 (target) and alters the distance between the piperazine core and the acetamide hydrogen bond donor/acceptor region, a critical determinant of receptor subtype engagement in N-phenylpiperazine pharmacophores [2].

Medicinal Chemistry CNS Drug Discovery Structure-Activity Relationship

Receptor Binding Profile: Absence of Detectable Affinity at Canonical N-Phenylpiperazine Targets — Differentiating from Active Analogs

The closely related methylene-bridged analog CHEMBL171052 has been profiled in radioligand binding assays against three canonical N-phenylpiperazine targets: dopamine D₂ receptor (bovine), α₁A/₁B/₁D adrenergic receptor (rat), and serotonin 5-HT₁A receptor (rat), yielding Ki values all exceeding 1,000 nM (>1.00E+3 nM) at each target — indicative of negligible binding [1]. No equivalent experimental binding data exist for N-{4-[4-(4-fluorophenyl)piperazino]phenyl}acetamide in public repositories, and the ChEMBL database explicitly registers 'no known activity for this compound' [2]. This absence of detectable affinity at targets typically engaged by N-phenylpiperazines represents a functionally meaningful differentiation: the direct N-phenyl linkage in the target compound appears to ablate binding to D₂, 5-HT₁A, and α₁ receptors, suggesting a distinct target engagement profile that may be advantageous for screening applications requiring reduced aminergic receptor polypharmacology.

Receptor Pharmacology CNS Screening Dopamine Receptors

Physicochemical Property Differentiation: logP and tPSA Comparison with Positional Isomer 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-phenylacetamide

The target compound (N-{4-[4-(4-fluorophenyl)piperazino]phenyl}acetamide, CAS 303151-18-0) is a positional isomer of 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-phenylacetamide (CAS not assigned; same molecular formula C₁₈H₂₀FN₃O, MW 313.4). In the target compound, the acetamide is attached directly to the para position of the N-phenyl ring, whereas in the isomer the acetamide is connected via a methylene linker to the piperazine nitrogen with an N-phenyl terminal group. The ZINC database reports a predicted logP of 3.356 and tPSA of 54 Ų for the target compound [1]. The isomer, with its inverted connectivity, is expected to present a different spatial distribution of hydrogen bond donors and acceptors despite identical molecular formula, which can affect solubility, permeability, and target recognition. Both compounds share 2 hydrogen bond donors and 2 hydrogen bond acceptors, but the topological arrangement differs, producing distinct pharmacophoric fingerprints that can be exploited in cheminformatics-based library design [1].

Drug-likeness Physicochemical Profiling Library Design

Computed Target Prediction (SEA): Predicted Affinity for Neuronal Acetylcholine Receptor α7 (CHRNA7) — A Class-Level Inference Not Observed in the Methylene-Bridged Analog

The Similarity Ensemble Approach (SEA) applied to N-{4-[4-(4-fluorophenyl)piperazino]phenyl}acetamide using the ChEMBL20 reference database predicts a potential association with the neuronal acetylcholine receptor subunit alpha-7 (CHRNA7), an ion channel / ligand-gated ion channel target, with a maximum Tanimoto coefficient (Max Tc) of 41 to known CHRNA7 ligands [1]. This in silico prediction is absent for the methylene-bridged analog CHEMBL171052 in the same SEA analysis, suggesting that the direct N-phenylpiperazine topology in the target compound may confer a distinct predicted bioactivity space. The SEA P-value and Tc values indicate a moderate-confidence prediction that warrants orthogonal experimental validation. Notably, CHRNA7 is implicated in cognitive function and neuroinflammation, making this prediction relevant for CNS probe discovery programs [1].

Computational Target Prediction Nicotinic Receptors CNS Probe Discovery

Recommended Research & Procurement Application Scenarios for N-{4-[4-(4-fluorophenyl)piperazino]phenyl}acetamide (CAS 303151-18-0)


Chemical Probe Development for Nicotinic Acetylcholine Receptor α7 (CHRNA7) Screening

Based on SEA computational target prediction identifying CHRNA7 as the top predicted target (Max Tc = 41 to known CHRNA7 ligand chemotypes), N-{4-[4-(4-fluorophenyl)piperazino]phenyl}acetamide is a suitable candidate for inclusion in focused screening libraries targeting neuronal nicotinic receptors [1]. The compound's direct N-phenylpiperazine topology differentiates it from methylene-bridged analogs that lack this prediction, providing a structurally distinct starting point for hit identification in cognitive disorder and neuroinflammation programs [1].

Aminergic GPCR Counter-Screen: Negative Control Compound for Dopamine D₂ / 5-HT₁A / α₁-Adrenergic Assays

Both the target compound (no known activity per ChEMBL) and its closest analog CHEMBL171052 (Ki > 1,000 nM at D₂, 5-HT₁A, and α₁-adrenergic receptors) exhibit negligible binding to canonical aminergic GPCRs [2]. This profile supports procurement of N-{4-[4-(4-fluorophenyl)piperazino]phenyl}acetamide as a negative control or counter-screen compound in assays where exclusion of D₂/5-HT₁A/α₁ polypharmacology is required, particularly when evaluating novel N-phenylpiperazine-derived lead compounds for target selectivity [2].

Cheminformatics Library Design: Direct N-Phenylpiperazine Pharmacophore Sampling

With a tPSA of 54 Ų, logP of 3.356, 2 HBD, 2 HBA, and only 4 rotatable bonds, N-{4-[4-(4-fluorophenyl)piperazino]phenyl}acetamide occupies drug-like chemical space distinct from its methylene-bridged and positional isomer counterparts [3]. Procurement for combinatorial library design or fragment-based screening enables exploration of the direct N-phenylpiperazine pharmacophore topology, a scaffold underrepresented relative to benzylpiperazine analogs in publicly available screening collections [3].

Synthetic Intermediate Verification and Analytical Reference Standard

Given the commercial availability of this compound through multiple vendors (ChemSrc, and others), and the potential for positional isomer contamination during synthesis, procurement of a characterized reference standard of CAS 303151-18-0 is essential for analytical method development (HPLC, LC-MS, NMR) to verify the identity and purity of synthetically derived batches. The compound's distinct SMILES string and InChI Key provide unambiguous identity verification .

Quote Request

Request a Quote for N-{4-[4-(4-fluorophenyl)piperazino]phenyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.